

Physical and chemical properties of 4-Chloro-2-methylbenzylamine

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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzylamine

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An In-depth Technical Guide to 4-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine with potential applications in organic synthesis and as a building block for more complex molecules, including those with potential pharmacological activity. Its structure, featuring a chlorinated and methylated phenyl ring attached to a methylamine group, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of **4-Chloro-2-methylbenzylamine**, a plausible synthetic route, and essential safety information. Due to a notable lack of experimentally determined data in publicly available literature, this guide also includes data for structurally similar compounds to provide valuable context and estimations.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Chloro-2-methylbenzylamine** is presented below. It is important to note that much of the available data is computed, and experimentally verified values are limited.

Table 1: Physical and Chemical Properties of **4-Chloro-2-methylbenzylamine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ ClN	PubChem[1]
Molecular Weight	155.62 g/mol	PubChem[1]
CAS Number	27917-11-9	Santa Cruz Biotechnology[2]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	-
XLogP3 (Computed)	2.3	PubChem[1]
Monoisotopic Mass (Computed)	155.0501770 Da	PubChem[1]

Table 2: Comparative Physicochemical Properties of Analogous Compounds

Property	4-Methylbenzylamine	2-Chloro-N-methylbenzylamine	4-Chlorobenzylamine
Molecular Formula	C ₈ H ₁₁ N	C ₈ H ₁₀ ClN	C ₇ H ₈ ClN
Molecular Weight	121.18 g/mol	155.62 g/mol	141.60 g/mol
Melting Point	12-13 °C	Not available	Not available
Boiling Point	195 °C	225-226 °C	215 °C
Density	0.952 g/mL at 25 °C	1.110 g/mL at 25 °C	1.164 g/mL at 25 °C

Spectroscopic Data

Experimental spectroscopic data for **4-Chloro-2-methylbenzylamine** is not readily available in the reviewed literature. However, predicted data and data from analogous compounds can provide an indication of the expected spectral characteristics.

Predicted Mass Spectrometry Data for **4-Chloro-2-methylbenzylamine**:

- $[M+H]^+$: 156.05745 m/z
- $[M]^+$: 155.04962 m/z

Synthesis of 4-Chloro-2-methylbenzylamine

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-2-methylbenzylamine** is not widely published, a plausible and common method for the preparation of substituted benzylamines is through the reductive amination of the corresponding benzaldehyde.

Experimental Protocol: Reductive Amination of 4-Chloro-2-methylbenzaldehyde

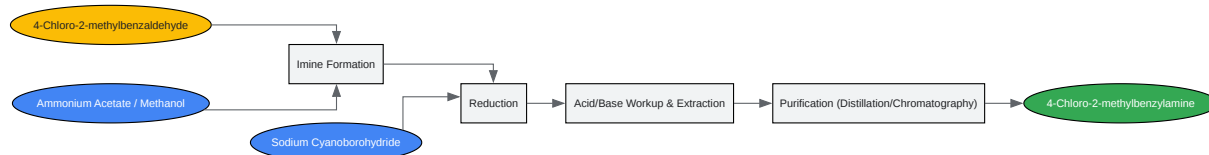
This protocol is a representative method and may require optimization.

Materials:

- 4-Chloro-2-methylbenzaldehyde
- Ammonium acetate or ammonia
- Sodium cyanoborohydride (NaBH_3CN) or another suitable reducing agent (e.g., hydrogen gas with a catalyst like Palladium on carbon)
- Methanol or another suitable solvent
- Hydrochloric acid (for salt formation and workup)
- Sodium hydroxide (for neutralization)
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-methylbenzaldehyde (1 equivalent) in methanol.
- **Imine Formation:** Add an excess of ammonium acetate (e.g., 10 equivalents) or bubble ammonia gas through the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:**
 - Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.
 - Remove the methanol under reduced pressure.
 - Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.
 - Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >10 is reached.
- **Extraction and Purification:**
 - Extract the aqueous layer with diethyl ether (3 x volumes).
 - Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to yield the crude **4-Chloro-2-methylbenzylamine**.
 - The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.



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Caption: Plausible synthesis route for **4-Chloro-2-methylbenzylamine** via reductive amination.

Chemical Reactivity and Potential Applications

As a primary amine, **4-Chloro-2-methylbenzylamine** is expected to undergo typical reactions of this functional group, such as:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These reactions make it a potentially useful intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of the chloro and methyl substituents on the aromatic ring can influence the reactivity and biological activity of its derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of **4-Chloro-2-methylbenzylamine** in any signaling pathways. However, substituted benzylamines are a class of compounds known to exhibit a wide range of biological activities. For instance, some chlorinated benzamide derivatives have shown antimicrobial activity.[3] Further research is required to elucidate any potential pharmacological effects of **4-Chloro-2-methylbenzylamine**.

Safety and Handling

4-Chloro-2-methylbenzylamine should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

4-Chloro-2-methylbenzylamine is a chemical compound with potential as a synthetic intermediate. This guide has summarized the currently available, albeit limited, information on its physical and chemical properties, a plausible synthetic route, and necessary safety precautions. The significant lack of experimentally verified data highlights an opportunity for further research to fully characterize this compound and explore its potential applications in drug discovery and other areas of chemical science. Researchers are encouraged to perform their own analyses to determine the precise properties of this compound for their specific applications.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-2-methylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349891#physical-and-chemical-properties-of-4-chloro-2-methylbenzylamine]

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